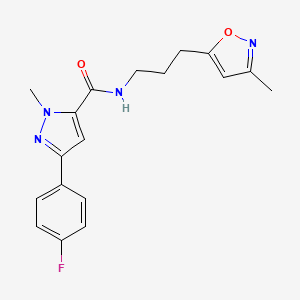

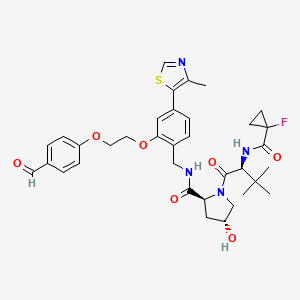

![molecular formula C18H34N2O2 B2569812 tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate CAS No. 1286263-90-8](/img/structure/B2569812.png)

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a carbamate group, and two cyclohexyl rings, one of which has an amino group attached via a methylene bridge .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexylamine with a tert-butyl carbamate . The exact synthesis route would depend on the specific configuration of the cyclohexyl rings and the position of the amino group .Molecular Structure Analysis

The molecule contains two cyclohexyl rings, which are known to adopt a chair conformation due to its stability. The presence of the tert-butyl carbamate group would add steric bulk to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbamate group and the amino group. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbamate group could enhance its solubility in polar solvents .科学的研究の応用

Efficient Stereoselective Synthesis

An efficient stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid was developed. This method involves Mitsunobu reaction and base-catalyzed epimerization to control stereochemistry, offering a scalable route for producing six stereoisomers of this compound, which are key intermediates for synthesizing factor Xa inhibitors (Xin Wang et al., 2017).

Synthesis of Biologically Active Intermediates

tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is a crucial intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, highlighting its importance in pharmaceutical research and development (Bingbing Zhao et al., 2017).

Enantioselective Synthesis for CCR2 Antagonists

An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, was described. The key step involves an iodolactamization, showcasing the compound's role in developing therapies targeting inflammatory diseases (C. Campbell et al., 2009).

Versatile Intermediates for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butyl carbamate, are versatile intermediates for the asymmetric synthesis of a wide range of amines. This highlights the compound's utility in synthesizing enantioenriched amines, amino acids, and amino alcohols, proving its significance in medicinal chemistry and drug design (J. Ellman et al., 2002).

NMR Tag for High-Molecular-Weight Systems

O-tert-Butyltyrosine, derived from tert-butyl carbamate, serves as an outstanding NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities without isotope labeling. This application is pivotal in protein research and the development of novel diagnostic tools (Wan-Na Chen et al., 2015).

特性

IUPAC Name |

tert-butyl N-[4-(cyclohexylmethylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h14-16,19H,4-13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDRDVLZZPOHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901123511 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | |

CAS RN |

1286263-90-8 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2569735.png)

![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2569736.png)

![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2569740.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2569741.png)

![{2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B2569742.png)

![N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2569748.png)

![2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2569749.png)

![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)